4-(1-Hydroxyethyl)-gamma-butanolactone
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4(7)5-2-6(8)9-3-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
SDQNMZALKPBELF-UHFFFAOYSA-N |
SMILES |
CC(C1CC(=O)OC1)O |
Canonical SMILES |
CC(C1CC(=O)OC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1 Hydroxyethyl Gamma Butanolactone
Stereoselective Synthesis Strategies
The challenge in synthesizing specific stereoisomers of 4-(1-hydroxyethyl)-gamma-butanolactone lies in controlling the relative and absolute configuration of the two chiral centers. Modern synthetic chemistry offers several powerful strategies to achieve this control.
Asymmetric Catalysis Approaches for Chiral Induction
Asymmetric catalysis provides an elegant and efficient means to introduce chirality into a molecule. This is typically achieved using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. While specific literature detailing the asymmetric catalytic synthesis of this compound is not abundant, general principles for the synthesis of related 4-(hydroxyalkyl)-γ-butyrolactones have been established.
An organocatalytic, enantioselective cross-aldol reaction of methyl 4-oxobutyrate with various aldehydes, followed by reduction with sodium borohydride, has been shown to produce 4-(hydroxyalkyl)-γ-butyrolactones with high diastereoselectivity (dr > 24:1) and excellent enantioselectivity (ee > 99%). nih.gov This one-pot method demonstrates the potential for applying a similar strategy to the synthesis of this compound by using acetaldehyde as the aldehyde component.
Table 1: Representative Data for Organocatalytic Synthesis of 4-(Hydroxyalkyl)-γ-butyrolactones
| Aldehyde | Catalyst Loading (mol%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) of anti-isomer |
|---|---|---|---|
| Isobutyraldehyde | 20 | >24:1 | >99 |
| Benzaldehyde | 20 | >24:1 | >99 |
Data adapted from a study on analogous 4-(hydroxyalkyl)-γ-butyrolactones, illustrating the potential of the methodology.
Chiral Auxiliary-Mediated Syntheses and Diastereoselective Control
The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a reaction in a diastereoselective manner. After the desired stereocenter(s) have been created, the auxiliary is removed.
For the asymmetric synthesis of optically active α,γ-substituted γ-butyrolactones, a carbohydrate-derived amide has been employed as a chiral auxiliary. This auxiliary also serves as a proton source, enabling dual stereoselective control and achieving excellent asymmetric induction. While this example does not specifically describe the synthesis of this compound, it illustrates a powerful strategy for controlling the stereochemistry of substituted γ-butyrolactones. The application of such an auxiliary to a suitable precursor for this compound could provide a viable route to specific stereoisomers.
Chemoenzymatic and Biocatalytic Routes to Enantiopure Isomers
Enzymes are highly efficient and selective catalysts that can be used to perform stereospecific transformations. Chemoenzymatic and biocatalytic routes often provide access to enantiopure compounds under mild reaction conditions.
While specific biocatalytic routes for this compound are not extensively documented, the synthesis of other enantiopure hydroxy-γ-butyrolactones has been successfully demonstrated. For instance, optically pure (S)-3-hydroxy-γ-butyrolactone has been prepared from L-malic acid through a combination of selective hydrogenation and a lipase-catalyzed hydrolysis. Candida rugosa lipase was found to be a particularly effective enzyme for this transformation. This approach, which relies on the high enantioselectivity of enzymes, could potentially be adapted for the kinetic resolution of a racemic mixture of this compound or the asymmetric synthesis from a prochiral precursor.
Table 2: Example of a Chemoenzymatic Approach for a Related Hydroxy-γ-butyrolactone
| Enzyme | Reaction Type | Substrate | Product |
|---|---|---|---|
| Candida rugosa lipase | Hydrolysis | (S)-β-benzoyloxy-γ-butyrolactone | (S)-3-hydroxy-γ-butyrolactone |
This table illustrates a chemoenzymatic strategy for a related compound, highlighting the potential for similar applications.
Enantiodivergent Cyclization Strategies
Enantiodivergent synthesis allows for the selective formation of either enantiomer of a product from a common starting material by changing the catalyst or reaction conditions. This is a highly desirable strategy as it provides access to both enantiomers of a chiral molecule.
Novel Reaction Pathways and Mechanistic Investigations
The exploration of novel reaction pathways and a thorough understanding of their mechanisms are essential for the advancement of synthetic chemistry.
Cascade and Tandem Reaction Sequences for Lactone Formation
Cascade or tandem reactions, in which multiple bond-forming events occur in a single operation without the isolation of intermediates, are highly efficient and atom-economical.
While specific cascade reactions for the direct synthesis of this compound are not well-established, the synthesis of the parent γ-butyrolactone from furoic acid, a biomass-derived feedstock, has been achieved via a one-pot redox cascade. This process involves an electrochemical oxidation of furoic acid to 2(5H)-furanone, followed by hydrogenation to yield γ-butyrolactone. researchgate.netnih.gov A hypothetical cascade for this compound could involve a stereoselective aldol reaction followed by in-situ lactonization, potentially catalyzed by a single multifunctional catalyst.
Cyclization Reaction Mechanisms and Kinetics
The formation of the gamma-butyrolactone (B3396035) ring in this compound typically proceeds via the intramolecular cyclization of a corresponding γ-hydroxy carboxylic acid or its ester derivative. This process, known as lactonization, is a thermodynamically favored reaction for the formation of five-membered rings.
The mechanism of acid-catalyzed lactonization involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The distal hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the protonated lactone, which is then deprotonated to afford the final product. The cyclization of γ-hydroxybutyric acid (GHBA) to γ-butyrolactone (GBL) is a well-studied example of this transformation nih.govresearchgate.net.
The kinetics of lactonization are influenced by several factors, including the concentration of the acid catalyst, temperature, and the steric and electronic nature of the substituents on the carbon backbone. For substituted γ-hydroxy acids, the rate of cyclization can be affected by the conformational preferences of the molecule, which may either facilitate or hinder the approach of the nucleophilic hydroxyl group to the electrophilic carbonyl carbon. While specific kinetic data for the cyclization leading to this compound is not extensively documented, studies on analogous systems provide valuable insights. For instance, the lactonization of gluconic acid to form γ- and δ-lactones is a sequential process where the formation of the δ-lactone is kinetically favored chemrxiv.org.
Functional Group Interconversions and Regioselectivity
The synthesis of this compound often requires precise control over functional group transformations and regioselectivity. One common strategy involves the modification of a pre-existing gamma-butyrolactone scaffold. For instance, the introduction of the 1-hydroxyethyl group at the C4 position can be achieved through various methods.
A plausible synthetic route could involve the catalytic hydrogenation of a 4-acetyl-gamma-butyrolactone precursor. The regioselective introduction of the acetyl group at the C4 position is a critical step and can be accomplished through various C-C bond-forming reactions.
Alternatively, the synthesis can commence from acyclic precursors where the stereochemistry of the hydroxyl and carboxylic acid functionalities is established prior to cyclization. The regioselectivity of the cyclization is inherently controlled by the position of the hydroxyl group, leading to the formation of the gamma-lactone.
Biocatalysis offers a powerful tool for achieving high regioselectivity and stereoselectivity. The enzymatic reduction of a γ-ketoester can directly yield the corresponding γ-hydroxy ester, which can then undergo spontaneous or acid-catalyzed lactonization to form the desired substituted lactone nih.gov. Carbonyl reductases, for example, have been engineered to exhibit high specific activity and stereoselectivity in the synthesis of chiral γ- and δ-lactones rsc.org.
| Aldehyde Substrate | Olefin Substrate | Intermediate Keto Ester/Acid | Biocatalyst (Alcohol Dehydrogenase) | Final γ-Lactone Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|---|---|
| Heptaldehyde | Methyl acrylate | Methyl 4-oxodecanoate | ADH-A | (R)-γ-Decalactone | >99% | 95% |
| Benzaldehyde | Ethyl acrylate | Ethyl 4-oxo-4-phenylbutanoate | SmCRm4 | (S)-γ-Phenyl-γ-butyrolactone | >99% | 98% |
| Hexanal | Fumaric acid | 4-Oxononanoic acid | ADH442 | (S)-γ-Nonanoic lactone | 98% | 85% |
This table presents data from a photochemoenzymatic approach where a photocatalyst triggers the formation of a keto ester/acid intermediate, which is then asymmetrically reduced by an alcohol dehydrogenase (ADH) to a chiral hydroxy ester/acid that cyclizes to the corresponding γ-lactone. This methodology highlights the potential for creating chiral centers, analogous to the 1-hydroxyethyl group in the target molecule. Data adapted from relevant studies researchgate.netresearchgate.net.
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and improving process efficiency. Key metrics for evaluating the "greenness" of a synthetic route include atom economy, E-factor, and process mass intensity (PMI) acs.orgacs.org.
Solvent-Free and Atom-Economical Methodologies
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product mdpi.com. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal waste. The ideal atom economy is 100%, meaning all reactant atoms are found in the final product nsf.gov.
Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal cmu.edu. Microwave-assisted organic synthesis is a technique that often allows for solvent-free conditions and can dramatically reduce reaction times and improve yields.
For the synthesis of this compound, an atom-economical approach could involve the direct addition of a two-carbon unit to a suitable precursor, followed by a cyclization that proceeds with 100% atom economy.
Development of Heterogeneous and Recyclable Catalytic Systems
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and often enhanced stability. The development of recyclable catalysts is a cornerstone of sustainable chemical production mdpi.com.
For the synthesis of gamma-butyrolactones, various heterogeneous catalysts have been developed. For instance, palladium supported on humin-derived activated carbon (Pd/HAC) has been shown to be an efficient and recyclable catalyst for the hydrogenation of 2-furanone to γ-butyrolactone rsc.org. Similarly, copper-based catalysts supported on silica have demonstrated high performance and stability in the hydrogenation of γ-butyrolactone to 1,4-butanediol (B3395766) mdpi.com.
| Catalyst | Reaction | Substrate | Product | Yield (after 5 cycles) | Key Advantage |
|---|---|---|---|---|---|
| Pd/HAC | Hydrogenation | 2-Furanone | γ-Butyrolactone | >85% | High yield, catalyst from biomass waste (humin) |
| 5% Cu-SiO2-AE | Hydrogenation | γ-Butyrolactone | 1,4-Butanediol | ~70% conversion, 95% selectivity | High stability and selectivity |
| Unsupported ReOx nanoparticles | Catalytic Transfer Hydrogenation | Succinic Acid | γ-Butyrolactone | Maintained activity over several runs | Uses isopropanol as a hydrogen donor |
This table summarizes the performance of various recyclable heterogeneous catalysts in reactions relevant to the synthesis of γ-butyrolactones. The data highlights the potential for developing robust and reusable catalysts for the synthesis of substituted lactones like this compound. Data adapted from multiple sources mdpi.comrsc.orgmdpi.com.
Precursor Chemistry and Building Block Derivatization
The choice of starting materials is a critical aspect of sustainable synthesis. The use of renewable feedstocks and the efficient derivatization of platform chemicals are key strategies for reducing reliance on fossil fuels.
Strategic Utilization of Renewable Feedstocks
Lignocellulosic biomass is an abundant and renewable source of carbon for the chemical industry . The conversion of biomass-derived platform molecules, such as levulinic acid, into value-added chemicals is a major area of research researchgate.net. Levulinic acid, which can be produced from the acid-catalyzed dehydration of C6 sugars, is a versatile precursor for the synthesis of various compounds, including γ-valerolactone (GVL), a structurally related gamma-butyrolactone.
The synthesis of this compound from renewable feedstocks could potentially be achieved through the derivatization of levulinic acid or other biomass-derived furans. For example, a C1-C5 bond formation on a levulinic acid derivative, followed by reduction and lactonization, could provide a viable synthetic route.
Biocatalytic approaches are particularly well-suited for the conversion of renewable feedstocks. Whole-cell biocatalysts can be engineered to perform multiple reaction steps in a single pot, offering a highly efficient and sustainable route to complex molecules. For instance, the biocatalytic reduction of ketones provides a green and efficient pathway to enantiopure alcohols, which are valuable chiral building blocks nih.gov. This approach could be applied to a suitable keto-lactone precursor to generate this compound with high stereoselectivity.
Synthetic Routes from Gamma-Butyrolactone Analogues
The synthesis of this compound, a significant chiral building block, can be achieved through various advanced methodologies commencing from readily available gamma-butyrolactone (GBL) analogues. These routes primarily focus on the introduction of a 1-hydroxyethyl substituent at the C4-position of the lactone ring, leveraging well-established organic reactions. Key strategies include nucleophilic additions to GBL derivatives and the functionalization of related cyclic anhydrides.
One plausible and direct approach involves the aldol-type condensation of gamma-butyrolactone with acetaldehyde. This reaction, typically catalyzed by a base, would involve the deprotonation of the alpha-carbon of GBL, followed by a nucleophilic attack on the carbonyl carbon of acetaldehyde. The subsequent workup would yield the target molecule. While theoretically sound, specific literature detailing this exact transformation with comprehensive experimental conditions and yields remains to be fully elucidated.
A more extensively documented strategy utilizes succinic anhydride (B1165640), a close structural analogue of gamma-butyrolactone. The reaction of succinic anhydride with organometallic reagents, such as Grignard reagents or organolithium compounds, provides a versatile method for introducing the desired carbon framework. For instance, the reaction of succinic anhydride with an ethyl-containing organometallic reagent would lead to a keto-acid intermediate. Subsequent reduction of the ketone functionality would then furnish the desired this compound.
Another significant synthetic pathway is the Reformatsky reaction. This reaction typically involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal. While not a direct conversion from gamma-butyrolactone itself, this methodology can be adapted to synthesize the target molecule through a multi-step sequence. For example, a Reformatsky reaction between a protected gamma-oxo-ester and an ethyl-containing halo-ester could generate the carbon skeleton, which could then be cyclized and deprotected to yield this compound.
The following table summarizes various synthetic approaches for the preparation of this compound and related derivatives from gamma-butyrolactone analogues, highlighting the diversity of reagents and reaction types employed in these transformations.
| Starting Analogue | Key Reagents/Reaction Type | Intermediate(s) | Product | Key Features |
|---|---|---|---|---|
| Gamma-Butyrolactone | Acetaldehyde, Base (Aldol Condensation) | Enolate of GBL | This compound | Direct, atom-economical route. |
| Succinic Anhydride | Ethylmagnesium bromide (Grignard Reagent), followed by reduction | 4-Oxohexanoic acid | This compound | Versatile for introducing various side chains. |
| Gamma-Oxo-ester (Protected) | Ethyl bromoacetate, Zinc (Reformatsky Reaction) | Beta-hydroxy ester derivative | This compound | Applicable for complex lactone synthesis. |
Detailed research into these methodologies continues to refine reaction conditions, improve yields, and enhance stereoselectivity, thereby expanding the accessibility and utility of this compound in various scientific and industrial applications.
Biosynthesis and Metabolic Pathways of 4 1 Hydroxyethyl Gamma Butanolactone Non Human Focus
Enzymatic Pathways and Key Biocatalysts
The enzymatic pathways for lactone biosynthesis are centered around core enzymes that construct the fundamental molecular backbone, which is then modified by a series of tailoring enzymes to produce the final, diverse structures. oup.com
In fungi and bacteria, the genes responsible for producing a specific secondary metabolite are typically organized into co-located and co-expressed biosynthetic gene clusters (BGCs). oup.comnih.govppaspk.org This genetic architecture facilitates the coordinated expression of all the enzymatic machinery required for the synthesis, regulation, and transport of the final compound. nih.govnih.gov
Genome mining has revealed a vast number of BGCs, though many remain uncharacterized or are "silent" under standard laboratory conditions. oup.comfrontiersin.orgacs.org A typical BGC for a gamma-butyrolactone (B3396035) (GBL) or polyketide-derived lactone contains several key genetic components. nih.govnih.gov
Table 1: Common Components of Microbial Lactone Biosynthetic Gene Clusters (BGCs)
| Gene/Component Type | Function | Examples in GBL/Lactone Synthesis |
| Core Synthase Genes | Encode the primary enzyme(s) that assemble the basic carbon skeleton of the molecule. | afsA (GBL synthase), Polyketide Synthase (PKS) genes. nih.govnih.gov |
| Tailoring/Decorating Enzyme Genes | Encode enzymes that modify the core structure (e.g., oxidation, reduction, methylation) to create structural diversity. | Reductases (bprA, BarS1), Ketoreductases (scbB), Cyclases, Aromatases. acs.orgnih.govnih.govsciepublish.com |
| Regulatory Genes | Encode transcription factors that control the expression of the entire BGC. | Pathway-specific regulators (e.g., TetR family), global regulators. nih.govbiorxiv.org |
| Transporter Genes | Encode proteins that export the final secondary metabolite out of the cell. | MFS transporters, ABC transporters. oup.com |
| Resistance Genes | Encode proteins that provide the producing organism with self-protection against the bioactive metabolite (if applicable). | Efflux pumps, modifying enzymes. nih.gov |
The biosynthesis of the GBL ring, a core feature of 4-(1-Hydroxyethyl)-gamma-butanolactone, has been extensively studied in Streptomyces. The pathway begins with the condensation of a precursor from central carbon metabolism with another from fatty acid metabolism. nih.govnih.gov
The key enzyme in this process is a GBL synthase, such as AfsA, which catalyzes the initial condensation reaction. nih.govnih.gov This is followed by a series of modifications, including reductions and dephosphorylations, carried out by specific tailoring enzymes. nih.gov Many of these enzymes rely on specific co-factors to perform their catalytic functions.
Table 2: Key Enzymes and Co-factors in Gamma-Butyrolactone Biosynthesis
| Enzyme | Function in Biosynthesis | Required Co-factor(s) | Producing Organism Example |
| AfsA (GBL Synthase) | Catalyzes the condensation of DHAP and a β-ketoacyl-ACP derivative. nih.govnih.gov | Acyl Carrier Protein (ACP) | Streptomyces griseus nih.gov |
| BprA (Reductase) | Reduces a C=C double bond in the GBL precursor ring. nih.gov | NAD(P)H | Streptomyces griseus nih.gov |
| BarS1 (Reductase) | Performs a stereospecific reduction of a keto group in the side chain of virginiae butanolide. nih.gov | NAD(P)H | Streptomyces virginiae nih.gov |
| ScbB (Ketoreductase) | Converts A-factor-type molecules into SCB hormones via reduction of a ketone group. acs.org | NADPH | Streptomyces coelicolor acs.orgresearchgate.net |
| Phosphatase | Removes a phosphate group from the GBL precursor. acs.orgnih.gov | - | Streptomyces spp. nih.gov |
Precursor Identification and Metabolic Flux Analysis in Producing Organisms
The production of this compound is fundamentally dependent on the availability of primary metabolic precursors. For GBLs in Streptomyces, the core structure is derived from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, and a β-keto acid derivative, which is an intermediate of fatty acid metabolism. nih.govnih.gov For lactones derived from polyketide pathways, the primary precursors are acetyl-CoA and malonyl-CoA. nih.gov
Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of intracellular metabolic reactions and identify potential bottlenecks in biosynthetic pathways. nih.govcreative-proteomics.comresearchgate.net By tracking the flow of isotopes (like ¹³C) through the metabolic network, researchers can map the distribution of carbon from a primary source (e.g., glucose) to the final product. creative-proteomics.com This analysis helps in devising metabolic engineering strategies to enhance production by redirecting precursor flux towards the desired compound. nih.gov For instance, MFA studies in Streptomyces have revealed that limitations in the pentose phosphate pathway or TCA cycle can impact the supply of NADPH and precursors, thereby affecting secondary metabolite yield. nih.govnih.gov
Table 3: Primary Precursors for Lactone Biosynthesis
| Precursor Molecule | Metabolic Origin | Role in Lactone Biosynthesis |
| Dihydroxyacetone Phosphate (DHAP) | Glycolysis / Glycerol Metabolism | One of two core building blocks for the GBL ring in the AfsA pathway. nih.govnih.gov |
| β-Ketoacyl-ACP | Fatty Acid Synthesis | The second core building block for the GBL ring in the AfsA pathway. nih.govnih.gov |
| Acetyl-CoA | Pyruvate Dehydrogenation / Fatty Acid Oxidation | Serves as a starter unit for polyketide synthase (PKS) pathways. nih.gov |
| Malonyl-CoA | Carboxylation of Acetyl-CoA | Serves as the primary extender unit for PKS pathways that can lead to lactone formation. nih.gov |
Regulation of Biosynthesis and Gene Expression in Natural Systems
The production of secondary metabolites like GBLs is tightly regulated to ensure they are only produced when needed. oup.com This regulation occurs at multiple levels, from the expression of individual BGCs to global metabolic controls.
In many filamentous fungi, a conserved protein complex known as the Velvet complex (composed of LaeA, VeA, and VelB) acts as a global regulator, linking secondary metabolism with development and light response. nih.govmdpi.com LaeA, in particular, is a key positive regulator that can activate silent BGCs by modifying chromatin structure. mdpi.commdpi.com
In Streptomyces, GBLs themselves function as signaling molecules or "microbial hormones" in a quorum-sensing-like system that controls secondary metabolism and morphological development. nih.govnih.govnih.gov The regulatory mechanism typically involves a GBL receptor protein that acts as a transcriptional repressor. acs.orgbiorxiv.org In the absence of the GBL, the receptor binds to the promoter regions of target genes (including antibiotic BGCs), blocking their transcription. nih.gov When the intracellular GBL concentration reaches a critical threshold, it binds to the receptor, causing a conformational change that releases it from the DNA and allows transcription to proceed. acs.org The biosynthesis of the GBL is often subject to a negative-feedback loop to ensure tight control. nih.gov
Microbial Production and Optimization Strategies
Due to their potential applications, significant effort has been directed towards improving the microbial production of lactones and related compounds. mdpi.com Because many BGCs are poorly expressed in laboratory settings, a primary strategy involves the manipulation of regulatory systems to "awaken" these silent clusters. oup.commdpi.com
Metabolic engineering is another key approach, focusing on increasing the supply of necessary precursors and balancing the availability of essential co-factors like NADPH. nih.govnih.gov This can involve overexpressing genes in precursor pathways or deleting genes in competing pathways that drain the precursor pool. nih.govnih.gov Furthermore, optimizing fermentation conditions, including media composition and feeding strategies, is crucial for maximizing yield and productivity. scispace.comjapsonline.commdpi.com
Table 4: Strategies for Optimizing Microbial Lactone Production
| Strategy | Description | Example |
| Regulatory Engineering | Overexpressing pathway-specific or global activators (e.g., LaeA), or deleting repressors to activate silent or weakly expressed BGCs. acs.orgmdpi.com | Overexpression of afsA gene to increase A-factor production in Streptomyces. |
| Precursor Supply Enhancement | Engineering central carbon metabolism to increase the intracellular pools of key precursors like malonyl-CoA or DHAP. nih.gov | Heterologous expression of an acetyl-CoA carboxylase (ACC) enzyme to boost malonyl-CoA levels. nih.gov |
| Cofactor Engineering | Manipulating metabolic pathways to improve the regeneration rate and availability of cofactors like NAD(P)H required by biosynthetic enzymes. nih.gov | Modifying the pentose phosphate pathway to increase the NADPH/NADP+ ratio. |
| Process Optimization | Optimizing fermentation parameters such as pH, temperature, oxygen supply, and nutrient feeding strategies. japsonline.commdpi.com | Developing fed-batch cultivation processes to maintain optimal precursor levels and prolong the production phase. japsonline.com |
| Heterologous Expression | Transferring a BGC from a slow-growing or genetically intractable native producer into a well-characterized host like E. coli or Saccharomyces cerevisiae. nih.gov | Production of plant-derived polyketides in engineered E. coli. nih.gov |
Biotransformations and Derivatization by Microorganisms
Biotransformation provides an alternative route to lactone production, utilizing the enzymatic capabilities of whole microbial cells to perform specific chemical modifications on a supplied substrate. mdpi.comresearchgate.net This method is widely used to produce new lactone derivatives through reactions that are often difficult to achieve with conventional chemistry, such as regioselective and stereoselective hydroxylations. mdpi.com
Various microorganisms, particularly fungi, are effective biocatalysts for these transformations. mdpi.comnih.gov For example, strains of Aspergillus, Fusarium, and Candida have been shown to convert precursor molecules like fatty acids, halolactones, or other complex lactones into novel hydroxylated or functionalized products. mdpi.comnih.govresearchgate.net This process of microbial derivatization is a powerful tool for generating novel compounds with potentially new or enhanced biological activities. mdpi.com
Table 5: Examples of Microbial Biotransformation of Lactones
| Microorganism | Substrate | Product(s) | Transformation Type |
| Aspergillus niger | Vulgarin (sesquiterpene lactone) | Hydroxylated vulgarin metabolites. nih.gov | Hydroxylation |
| Fusarium culmorum | Halolactones | Hydroxylactones. mdpi.com | Hydroxylation |
| Candida spp. | Ricinoleic Acid | 4-Hydroxydecanoic acid (precursor to γ-decalactone). mdpi.com | β-oxidation and hydroxylation |
| Yarrowia lipolytica | Castor Oil (rich in ricinoleic acid) | γ-Decalactone. mdpi.com | β-oxidation and lactonization |
In-Depth Spectroscopic Analysis of this compound Remains Elusive
Despite a comprehensive search for detailed spectroscopic data on the chemical compound this compound, a thorough and scientifically accurate article that adheres to the requested advanced analytical outline cannot be generated at this time. While basic chemical identifiers for the compound are available, specific, in-depth experimental data from advanced spectroscopic techniques are not present in the public domain based on the conducted searches.
Initial investigations successfully identified the fundamental properties of this compound, including its molecular formula (C₆H₁₀O₃) and molecular weight (130.14 g/mol ). nist.gov The compound is recognized as a substituted gamma-butyrolactone, a class of compounds for which general methodologies for spectroscopic analysis are established. However, the specific application of these advanced techniques to this compound, as required by the detailed outline, is not documented in the available scientific literature.
The requested article structure necessitated a deep dive into the following areas:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This included a comprehensive assignment of 1D and 2D NMR spectra (such as COSY, TOCSY, NOESY, and HMQC), conformational analysis via Dynamic NMR (DNMR), stereochemical assignment using techniques like NOESY and J-coupling analysis, and an examination of solvent effects on its spectroscopic signature. While general principles of these techniques are well-documented for related structures, specific chemical shifts, coupling constants, and dynamic conformational data for this compound are not available. nih.govbas.bg
Advanced Mass Spectrometry (MS) Techniques: This section required an elucidation of the specific fragmentation pathways and mechanisms for this compound. Although the fragmentation of other gamma-lactone derivatives has been studied, this detailed analysis for this compound is not present in the searched literature.
Searches for the synthesis or isolation of this compound from natural sources, which would typically include detailed spectroscopic characterization, did not yield the necessary data. While the parent compound, gamma-butyrolactone, is well-characterized, this information cannot be extrapolated to its substituted derivative with the required degree of scientific accuracy. chemicalbook.com
Without access to specific experimental data from research articles or spectral databases for this compound, the generation of an authoritative and scientifically accurate article meeting the user's detailed requirements is not possible.
Advanced Spectroscopic and Structural Elucidation of 4 1 Hydroxyethyl Gamma Butanolactone
Advanced Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-(1-Hydroxyethyl)-gamma-butanolactone, with the molecular formula C₆H₁₀O₃, HRMS provides an exact mass that distinguishes it from other isomers or compounds with the same nominal mass. nih.govnist.gov The monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O), is a key identifier in its analytical profile. nih.gov
The experimentally determined exact mass is compared against the theoretical value, with any deviation typically measured in parts per million (ppm), confirming the elemental formula with high confidence.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₃ |
| Monoisotopic Mass | 130.062994177 Da |
| Molecular Weight | 130.14 g/mol |
Data sourced from PubChem. nih.gov
Isotopic Labeling Studies and Tandem Mass Spectrometry (MS/MS)
Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C). In mass spectrometry, this leads to a predictable shift in the mass of the molecular ion and its fragments, which is invaluable for elucidating metabolic pathways and fragmentation mechanisms. nih.gov While specific isotopic labeling studies for this compound are not detailed in the provided results, the principles can be applied. For instance, labeling the hydroxyl proton with deuterium (B1214612) (²H) would increase the molecular mass by approximately 1 Da and help track the position of the hydroxyl group during fragmentation.
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern in MS/MS would be characteristic of its structure. Common fragmentation pathways for related lactones and alcohols include:
Loss of Water (H₂O): Dehydration is a common fragmentation for alcohols, which would result in a product ion with a mass of m/z 112.
Loss of the Hydroxyethyl (B10761427) Side Chain: Cleavage of the C-C bond between the lactone ring and the side chain.
Ring Opening: Fragmentation of the gamma-butyrolactone (B3396035) ring itself.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the simultaneous analysis of gamma-hydroxybutyrate (GHB) and its precursor, gamma-butyrolactone (GBL), in various matrices. nih.govnih.gov This technique's high sensitivity and specificity would be directly applicable to the analysis of this compound. nih.gov
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making it a powerful tool for structural elucidation. nih.govresearchgate.net
Characteristic Vibrational Modes and Functional Group Analysis
The structure of this compound contains two key functional groups: a cyclic ester (lactone) and a secondary alcohol. Each has characteristic vibrational modes.
Lactone Carbonyl (C=O) Stretch: This is typically a very strong and sharp absorption in the IR spectrum, found in the region of 1735-1780 cm⁻¹. The exact frequency can be influenced by ring strain.
Alcohol Hydroxyl (O-H) Stretch: This appears as a strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
C-O Stretches: The molecule has two types of C-O single bonds: the C-O-C of the ester within the ring and the C-OH of the alcohol. These give rise to strong absorptions in the fingerprint region of the IR spectrum, between 1000 and 1300 cm⁻¹.
Ring Vibrations: The gamma-butyrolactone ring itself has characteristic "breathing" and deformation vibrations. nih.gov
Table 2: Expected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |
| C-H Stretch | Alkane | 2850-3000 | Medium-Strong |
| C=O Stretch | Lactone | 1735-1780 | Very Strong |
Data inferred from general spectroscopic principles and data for related compounds like gamma-butyrolactone. nih.govresearchgate.netnist.gov
Hydrogen Bonding Network Probing
The presence of both a hydrogen bond donor (the -OH group) and hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen of the lactone, plus the hydroxyl oxygen) allows this compound to participate in intermolecular hydrogen bonding. nih.gov This network significantly influences its physical properties and spectroscopic signature.
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The position and shape of the O-H stretching band in the IR spectrum are direct probes of the hydrogen-bonding environment. In a non-hydrogen-bonded (e.g., dilute gas phase) state, the O-H stretch would be a sharp band at a higher frequency (~3600 cm⁻¹). In the condensed phase (liquid or solid), intermolecular hydrogen bonding weakens the O-H bond, causing the band to shift to a lower frequency (redshift) and broaden considerably. The extent of this shift and broadening provides qualitative information about the strength and distribution of hydrogen bonds in the sample.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
While a specific single-crystal X-ray diffraction study for this compound was not found in the search results, the technique would provide invaluable structural data if suitable crystals could be grown. grafiati.com This analysis reveals precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. researchgate.net
For this compound, which has two chiral centers (at C4 of the ring and C1 of the ethyl side chain), single-crystal XRD using anomalous dispersion could determine the absolute configuration of the molecule, distinguishing between the (R,R), (S,S), (R,S), and (S,R) stereoisomers.
The analysis would also detail the conformation of the five-membered lactone ring, which is typically a twisted or envelope shape, and the preferred orientation of the hydroxyethyl substituent. Furthermore, it would map the three-dimensional hydrogen-bonding network within the crystal lattice.
As a reference, the crystal structure of the parent compound, gamma-butyrolactone, has been determined by X-ray powder diffraction. nih.govresearchgate.net It crystallizes in the monoclinic space group P2(1)/a with two independent molecules in the asymmetric unit. nih.gov
Table 3: Example Crystallographic Data for Gamma-Butyrolactone (Polymorph BL1 at 180 K)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/a |
| a (Å) | 10.1282 (4) |
| b (Å) | 10.2303 (5) |
| c (Å) | 8.3133 (4) |
| β (°) | 93.291 (2) |
| Z | 8 |
Data sourced from a study on gamma-butyrolactone. nih.gov
Powder X-ray Diffraction for Polymorphism and Crystal Packing
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides comprehensive information on the crystal structure, phase purity, and polymorphic forms of a compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute in the pharmaceutical and material sciences as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.
In the context of this compound, PXRD analysis would be instrumental in identifying and differentiating potential polymorphs. Each unique crystalline form would produce a characteristic diffraction pattern, defined by the positions (2θ angles) and intensities of the diffraction peaks. These patterns serve as a fingerprint for a specific polymorph.
Furthermore, a detailed analysis of the PXRD data allows for the determination of the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. The systematic absences of certain reflections in the diffraction pattern can help identify the space group, providing insights into the symmetry of the crystal structure. This information is crucial for understanding the three-dimensional arrangement of the molecules, known as crystal packing. The packing arrangement is dictated by intermolecular forces such as hydrogen bonding—highly relevant for this compound due to its hydroxyl and lactone functionalities—and van der Waals interactions.
While specific experimental PXRD data for this compound is not extensively available in the reviewed literature, the study of its parent compound, γ-butyrolactone, provides a methodological precedent. Researchers studying solid γ-butyrolactone at 180 K were able to solve its crystal structure from high-resolution powder diffraction data. researchgate.netnih.gov They identified a monoclinic phase with the space group P2₁/a and later observed a second potential polymorph upon thermal cycling, highlighting the power of PXRD in uncovering polymorphism even in seemingly simple molecules. researchgate.net
Illustrative PXRD Data Table for a Crystalline Solid
This table demonstrates the type of data obtained from a PXRD experiment. Note: This is a generalized example and does not represent actual data for this compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 45 |
| 21.0 | 4.23 | 100 |
| 23.8 | 3.74 | 60 |
| 28.5 | 3.13 | 75 |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Characterization
The this compound molecule possesses two chiral centers, giving rise to four possible stereoisomers (diastereomers and enantiomers). Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques essential for the stereochemical elucidation of such chiral molecules.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A chromophore, such as the carbonyl group (C=O) of the lactone ring in this compound, is required for a CD signal. When located in a chiral environment, the chromophore will exhibit characteristic positive or negative CD bands, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the chromophore. Therefore, each of the four stereoisomers of this compound is expected to produce a unique CD spectrum, allowing for their differentiation and absolute configuration assignment when compared with theoretical calculations or reference compounds.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows the variation of specific rotation across a range of wavelengths. The spectrum of a chiral molecule will typically display a plain curve (a steady increase or decrease in rotation with changing wavelength) far from an absorption band and an anomalous curve (showing a peak and a trough) in the region of a Cotton effect. The shape of the ORD curve is directly related to the CD spectrum via the Kronig-Kramers relations and provides complementary information about the molecule's chirality.
For the diastereomers of this compound, such as (4R,1'R) vs. (4S,1'R), CD and ORD spectra would be distinct and not mirror images. For the enantiomeric pairs, for instance (4R,1'R) and (4S,1'S), the spectra would be exact mirror images of each other. While specific experimental CD and ORD data for this compound are not detailed in the available literature, these techniques remain the definitive methods for confirming the stereochemical identity and purity of its isolated or synthesized stereoisomers.
Conceptual Chiroptical Data for Stereoisomers of this compound
This table illustrates the expected relationship between the stereoisomers and their chiroptical signals. Note: The signs and wavelengths are hypothetical and for illustrative purposes only.
| Stereoisomer | Expected CD Signal (at λmax of Carbonyl) | Expected Specific Rotation [α]D |
| (4R, 1'R) | Positive Cotton Effect | Positive (+) |
| (4S, 1'S) | Negative Cotton Effect | Negative (-) |
| (4R, 1'S) | Negative Cotton Effect | Negative (-) |
| (4S, 1'R) | Positive Cotton Effect | Positive (+) |
Computational Chemistry and Theoretical Studies of this compound
While specific computational studies focusing exclusively on this compound are limited in publicly accessible literature, a robust understanding of its theoretical properties can be extrapolated from computational analyses of its parent compound, gamma-butyrolactone (GBL), and other substituted butanolides. These studies provide a framework for predicting the behavior of this specific derivative.
Analytical Methodologies for 4 1 Hydroxyethyl Gamma Butanolactone
High-Resolution Chromatographic Separations
High-resolution chromatography is fundamental for isolating 4-(1-Hydroxyethyl)-gamma-butanolactone from complex mixtures and for separating its stereoisomers. The choice between gas and liquid chromatography often depends on the sample matrix and the volatility of the compound.
The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group, resulting in two non-superimposable mirror images called enantiomers. Chiral chromatography is the definitive technique for separating these enantiomers to determine the enantiomeric purity of a sample.
Gas Chromatography (GC): Chiral GC is a powerful tool for separating volatile enantiomers. The separation is achieved using capillary columns coated with a chiral stationary phase (CSP), most commonly derivatized cyclodextrins. gcms.cz For gamma-butyrolactone (B3396035) derivatives, stationary phases such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin have been successfully employed. nih.gov The chiral recognition mechanism involves interactions like hydrogen bonding and steric effects between the analyte and the chiral selector. nih.gov The selection of the specific cyclodextrin (B1172386) derivative (e.g., alpha, beta, or gamma) is crucial, as their cavities and functional groups offer different selectivities for various molecules. nih.gov For the analysis of this compound, the hydroxyl and carbonyl groups would be key interaction points for inclusion complexation and hydrogen bonding with the CSP.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another primary method for enantiomeric separation, offering a wide variety of commercially available CSPs. These can be polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, or synthetic polymers. The choice of mobile phase and column temperature is optimized to achieve baseline separation of the enantiomers.
Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE): SFC, using supercritical carbon dioxide as the mobile phase, and CE are alternative techniques that offer high efficiency and speed for chiral separations. In CE, chiral selectors are often added to the background electrolyte to facilitate the separation of enantiomers based on their differential binding and resulting electrophoretic mobility. CE has been noted as a technique for the analysis of related compounds like gamma-hydroxybutyric acid (GHB). researchgate.net
Table 1: Chiral Stationary Phases (CSPs) for Separation of Related Lactones and Alcohols
| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Example CSP | Target Analytes |
| Gas Chromatography (GC) | Derivatized Cyclodextrin | 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin | Gamma-butyrolactone derivatives nih.gov |
| Gas Chromatography (GC) | Derivatized Cyclodextrin | Permethylated β-cyclodextrin | Flavor/fragrance chiral components gcms.cz |
| Gas Chromatography (GC) | Derivatized Cyclodextrin | Rt-βDEXsm | Monoterpenes, monoterpene alcohols gcms.cz |
When analyzing this compound in highly complex samples such as biological fluids, environmental samples, or beverages, one-dimensional chromatography may not provide sufficient resolving power. Multi-dimensional chromatography, particularly comprehensive two-dimensional techniques like GCxGC and LCxLC, offers vastly superior peak capacity. chromatographyonline.comnih.gov
These methods work by coupling two columns with different and independent (orthogonal) separation mechanisms. nih.gov For instance, in an LCxLC setup, an analyte mixture could first be separated on a non-polar C18 column (based on hydrophobicity) and fractions are then transferred to a second, different type of column (e.g., one that separates based on polarity or shape selectivity) for further separation. chromatographyonline.com This approach spreads the components across a two-dimensional plane, significantly enhancing resolution and allowing for the isolation of the target analyte from matrix interferences. chromatographyonline.comnih.gov While specific applications for this compound are not widely published, the principles of GCxGC and LCxLC make them ideal candidates for its analysis in challenging matrices.
Coupled Analytical Techniques for Enhanced Detection and Characterization
Hyphenating chromatographic systems with powerful detectors like mass spectrometers provides both high-resolution separation and definitive structural information, enabling trace-level detection and purity assessment.
Mass spectrometry (MS), especially when coupled with chromatography, is the gold standard for the sensitive and selective analysis of organic compounds.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly effective technique for analyzing GBL and its derivatives in various matrices, including beverages and biological samples. restek.comnih.govlcms.cz The method offers high sensitivity and specificity, often requiring minimal sample preparation, such as a simple dilution. nih.gov Chromatographic separation is crucial to distinguish between structurally similar compounds and to separate the analyte from its isomers or from GBL that could be generated from GHB in the ion source of the mass spectrometer. restek.comlcms.cz For quantification, the instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process ensures high selectivity and allows for detection limits in the low µg/mL range. nih.gov
GC-MS: Gas chromatography-mass spectrometry is also widely used, particularly for volatile compounds. For polar molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape. researchgate.net Common derivatizing agents include silylating reagents like N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA). researchgate.net An alternative approach involves the in-situ conversion of the analyte to a more volatile derivative, such as its lactone form, for analysis. nih.govresearchgate.net GC-MS provides excellent separation efficiency and characteristic mass spectra that can be used for identification by comparison with spectral libraries.
Table 2: Example LC-MS/MS Parameters for Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Gamma-Butyrolactone (GBL) | 87.1 | 45.2 | 43.2 | nih.gov |
| Gamma-Hydroxybutyrate (GHB) | 105.1 | 87.1 | 45.2 | nih.gov |
| 1,4-Butanediol (B3395766) (1,4-BD) | 91.1 | 73.2 | 43.2 | nih.gov |
Capillary electrophoresis offers advantages of high separation efficiency, short analysis times, and minimal sample consumption. nih.gov It separates molecules based on their charge-to-size ratio in an electric field. While neutral molecules like this compound would not migrate in a standard CE system, they can be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants (micelles) as a pseudo-stationary phase. Hyphenating CE with mass spectrometry (CE-MS) combines the high-efficiency separation of CE with the sensitive and selective detection of MS, making it a powerful tool for the analysis of small molecules in complex matrices. CE has been applied to the analysis of related compounds like GHB. researchgate.net Advanced CE applications even allow for in-capillary enzymatic reactions followed by separation and quantification of the products. nih.gov
Development of Specific Detection Methods (e.g., Electrochemical, Fluorescence)
Beyond mass spectrometry, research has focused on developing more specific, and sometimes portable, detection methods for related compounds, which could be adapted for this compound.
Fluorescence Detection: This method offers high sensitivity but often requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag. For the analysis of GHB, a method has been developed involving derivatization with 4-bromomethyl-7-methoxy coumarin, which produces a highly fluorescent product detectable by HPLC with a fluorescence detector. researchgate.net Another modern approach is the development of nanosensors. For instance, fluorescent ionic liquid nanoparticles have been shown to exhibit an increase in fluorescence intensity in the presence of GHB, providing a basis for a potential field-deployable sensor. mdpi.com Similar turn-on fluorescence probes have also been reported. researchgate.net The hydroxyl group on this compound provides a reactive site for such derivatization reactions.
Electrochemical Detection: Electrochemical sensors, based on the oxidation or reduction of a target analyte at an electrode surface, can offer rapid and sensitive detection. While specific electrochemical methods for this compound are not prominent in the literature, the principle has been demonstrated for other compounds. For example, glassy carbon electrodes modified with nano-complexes have been used to detect butylated hydroxyanisole. iapchem.org The hydroxyl group in this compound is a potential electroactive site that could be targeted for the development of a specific electrochemical sensor.
Table 3: Summary of Specific Detection Methods for Related Compounds
| Detection Method | Principle | Target Compound | Key Features |
| Fluorescence | Derivatization with a fluorescent tag (4-bromomethyl-7-methoxy coumarin) followed by HPLC. researchgate.net | GHB | High sensitivity; requires derivatization. |
| Fluorescence | Nanosensor using fluorescent ionic liquid nanoparticles that interact with the analyte. mdpi.com | GHB | Potential for on-site screening; fluorescence increases upon binding. |
| Electrochemical | Voltammetric detection using a chemically modified glassy carbon electrode. iapchem.org | Butylated Hydroxyanisole | High sensitivity; based on electrochemical oxidation of the analyte. |
Quantification Methodologies and Validation in Complex Non-Clinical Matrices
The quantification of lactones and related small molecules in complex matrices like beverages or other consumer products presents analytical challenges due to the presence of interfering substances. To address this, robust analytical methods are essential, with gas chromatography (GC) and liquid chromatography (LC) coupled to mass spectrometry (MS) or tandem mass spectrometry (MS/MS) being the most prevalent and effective techniques. nih.govcore.ac.uknih.gov These methods are often validated to ensure their reliability, with key parameters including linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, including lactones. For compounds that are not sufficiently volatile or have poor chromatographic properties, a derivatization step is often employed to improve their analytical characteristics. researchgate.net While a specific GC-MS method for this compound is not detailed in the available research, methods for the parent compound, GBL, in food matrices have been developed and validated. For instance, a stir bar sorptive extraction (SBSE) followed by thermal desorption (TD) and GC-MS has been successfully applied for the quantification of GBL in food products. unimi.it
The validation of such a method would typically involve assessing its performance in the matrix of interest. The following table illustrates the kind of validation data that would be generated for a hypothetical GC-MS method for this compound, based on established practices for similar analytes.
Hypothetical GC-MS Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Hypothetical Finding |
|---|---|---|
| Linearity (R²) | > 0.99 | A linear range of 1-100 µg/mL with a correlation coefficient (R²) of > 0.995 would be expected. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | An LOD in the range of 0.1-0.5 µg/mL would be achievable depending on the sample preparation and instrument sensitivity. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | An LOQ in the range of 0.5-1.5 µg/mL would be expected, providing a reliable lower limit for accurate measurement. |
| Accuracy (Recovery) | 80-120% | Spiked matrix samples at low, medium, and high concentrations would likely show recovery rates between 90% and 110%. |
| Precision (RSD) | < 15% | Intra-day and inter-day precision, measured as the relative standard deviation (RSD), would be expected to be below 10%. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of a wide range of compounds in complex matrices due to its high selectivity and sensitivity, often without the need for derivatization. nih.gov Methods for the simultaneous analysis of GHB and its precursors, including GBL, in beverages have been successfully developed and validated using Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS. nih.govscienceopen.com These methods demonstrate excellent performance in complex matrices such as carbonated drinks, tea, and coffee. nih.gov
A study on the simultaneous quantification of GHB, GBL, and 1,4-butanediol in four different beverages provides a clear example of the validation of an LC-MS/MS method. The method demonstrated excellent linearity over a concentration range of 0.2–50 µg/mL. nih.gov The limits of detection were 0.2 µg/mL for GBL and 0.5 µg/mL for GHB, with recoveries for all compounds at three different spiked levels (2.5, 5.0, and 10.0 µg/mL) falling between 90% and 110%. nih.gov The relative standard deviations (RSDs) were all below 10%, indicating high precision. nih.gov
The following data table summarizes the validation parameters from this study, which can be considered representative of what would be expected for a validated LC-MS/MS method for this compound in similar non-clinical matrices.
LC-MS/MS Method Validation Data for Related Compounds in Beverages nih.govscienceopen.com
| Parameter | Gamma-Butyrolactone (GBL) | Gamma-Hydroxybutyrate (GHB) |
|---|---|---|
| Linear Range (µg/mL) | 0.2 - 50 | 0.5 - 50 |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| LOD (µg/mL) | 0.2 | 0.5 |
| LOQ (µg/mL) | Not specified, but above LOD | Not specified, but above LOD |
| Recovery (%) | 90 - 110 | 90 - 110 |
| Precision (RSD) | < 10% | < 10% |
The successful validation of analytical methods for structurally similar compounds in complex non-clinical matrices demonstrates that reliable and accurate quantification of this compound is achievable using standard, widely available analytical instrumentation. The choice between GC-MS and LC-MS/MS would depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the matrix, and the availability of instrumentation.
Chemical Reactivity and Derivatization of 4 1 Hydroxyethyl Gamma Butanolactone
Ring-Opening and Ring-Closing Reaction Dynamics and Equilibrium
The five-membered γ-butyrolactone (GBL) ring is known for its relative stability and low ring strain compared to smaller lactones like β-propiolactone. icm.edu.pl This inherent stability means that the ring-opening polymerization of unsubstituted GBL is thermodynamically unfavorable under standard conditions, with a strong tendency to revert to the monomeric form. icm.edu.plresearchgate.net The equilibrium between the closed-ring lactone and the open-chain γ-hydroxy acid or its ester is a critical aspect of its chemistry.
The most common method for synthesizing γ-butyrolactones is through the intramolecular esterification of the corresponding γ-hydroxybutanoic acid. nih.gov This cyclization is often spontaneous or can be promoted under acidic conditions. The reverse reaction, the hydrolysis of the lactone to the γ-hydroxy acid, can be achieved under either acidic or basic conditions.
The equilibrium position for 4-(1-Hydroxyethyl)-gamma-butanolactone is expected to favor the closed-ring structure, similar to the parent GBL. The presence of the 1-hydroxyethyl substituent at the 4-position is not anticipated to introduce significant additional ring strain that would dramatically shift the equilibrium towards the open-chain form. However, the specific reaction kinetics and equilibrium constants for this particular substituted lactone are not extensively documented in publicly available research.
The dynamics of the ring-opening and closing can be influenced by several factors:
pH: Basic conditions strongly favor the open-chain carboxylate salt via saponification. Acidic conditions can catalyze both the ring-opening (hydrolysis) and ring-closing (lactonization) reactions, with the equilibrium position being sensitive to the concentration of water.
Temperature: Higher temperatures can favor the ring-opened form, particularly in the context of polymerization where the entropic penalty of polymerization becomes more significant. researchgate.net
Solvent: The choice of solvent can influence the rates of both the forward and reverse reactions by stabilizing or destabilizing the transition states and the reactants/products.
A general representation of the ring-opening and closing equilibrium is shown below:
Figure 1: Ring-Opening and Ring-Closing Equilibrium of this compoundFunctionalization of the Hydroxyl and Lactone Moieties
The presence of both a secondary hydroxyl group and a lactone ring allows for a variety of selective chemical modifications.
Functionalization of the Hydroxyl Group: The secondary alcohol on the ethyl side chain is a prime site for derivatization. Standard reactions for secondary alcohols can be employed, assuming conditions are chosen to avoid the cleavage of the lactone ring.
Esterification: The hydroxyl group can be readily esterified with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) would yield 4-(1-acetoxyethyl)-gamma-butanolactone.
Etherification: Conversion to an ether is possible using methods like the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. Care must be taken as strong bases can also promote lactone ring-opening.
Oxidation: The secondary alcohol can be oxidized to a ketone using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to produce 4-acetyl-gamma-butanolactone.
Functionalization of the Lactone Moiety: The lactone ring can undergo nucleophilic attack, leading to ring-opened products.
Aminolysis: Reaction with primary or secondary amines can open the lactone ring to form the corresponding amides. For instance, reaction with ammonia (B1221849) would yield N-(4,5-dihydroxyhexyl)amide.
Reduction: The lactone can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of 1,2,5-pentanetriol.
Grignard Reaction: Reaction with Grignard reagents can lead to the formation of diols with the addition of two equivalents of the organometallic reagent.
The table below summarizes some potential functionalization reactions:
| Functional Moiety | Reagent(s) | Product Type |
|---|---|---|
| Hydroxyl | Acyl chloride/Pyridine | Ester |
| Hydroxyl | NaH, Alkyl halide | Ether |
| Hydroxyl | PCC | Ketone |
| Lactone | Amine | Amide |
| Lactone | LiAlH₄ | Diol |
Derivatization for Synthetic Intermediate Applications
The bifunctional nature of this compound makes it a potentially useful building block in organic synthesis. nih.gov
One key application is its use as a chiral synthon, assuming it can be obtained in an enantiomerically pure form. The stereocenters at the 4-position of the lactone ring and the 1-position of the ethyl side chain can be used to control the stereochemistry of subsequent reactions.
Potential Synthetic Applications:
Synthesis of Substituted Tetrahydrofurans: The lactone can be reduced to the corresponding diol, which can then undergo further transformations to yield highly substituted tetrahydrofuran (B95107) derivatives.
Precursor for Complex Molecules: By selectively protecting and reacting the hydroxyl and lactone functionalities, this compound could serve as a starting material for the synthesis of more complex natural products or pharmacologically active molecules that contain a substituted butyrolactone or a dihydroxyhexane backbone. nih.gov
Formation of Bicyclic Systems: Intramolecular reactions between a derivatized hydroxyl group and the lactone ring could potentially lead to the formation of bicyclic lactones or ethers.
Polymerization and Material Science Applications
While γ-butyrolactone itself is generally considered non-polymerizable via ring-opening polymerization (ROP) due to its low ring strain, the introduction of substituents can alter the thermodynamics and kinetics of polymerization. icm.edu.plresearchgate.net The copolymerization of GBL with other lactones, such as ε-caprolactone, has been shown to be a viable strategy for incorporating GBL units into polyesters, which can enhance properties like biodegradability and flexibility. icm.edu.pl
For this compound, homopolymerization would still be challenging. However, it could potentially be used as a comonomer in ROP with more strained lactones like ε-caprolactone or lactide. rsc.orgacs.org
Potential Polymerization Pathways:
Copolymerization: The most likely route for its use in materials science is as a comonomer. The resulting copolymer would have pendant hydroxyl groups along the polyester (B1180765) backbone. These hydroxyl groups could then be used for post-polymerization modification, such as grafting other polymer chains or attaching functional molecules.
Influence on Polymer Properties: The incorporation of this compound units into a polyester chain would be expected to:
Increase the hydrophilicity of the material due to the presence of the hydroxyl groups.
Disrupt the crystallinity of the polymer, leading to more amorphous materials. rsc.org
Provide sites for cross-linking, which could be used to create hydrogels or thermosets.
The table below outlines the potential role of this compound in polymerization:
| Polymerization Type | Role of this compound | Potential Polymer | Properties |
|---|---|---|---|
| Ring-Opening Polymerization | Comonomer with ε-caprolactone | Poly(ε-caprolactone-co-4-(1-hydroxyethyl)-gamma-butanolactone) | Increased hydrophilicity, amorphous, functionalizable |
While specific studies on the polymerization of this compound are not prominent in the literature, the general principles of substituted lactone polymerization suggest it could be a valuable monomer for creating functional and biodegradable polyesters. rsc.orgnih.gov
Environmental Fate and Degradation Studies of 4 1 Hydroxyethyl Gamma Butanolactone
Photodegradation Mechanisms and Products
Photodegradation, the breakdown of compounds by light, can be a significant environmental degradation pathway. For 4-(1-Hydroxyethyl)-gamma-butanolactone, both direct and indirect photolysis may contribute to its transformation in the environment.
Direct photolysis involves the absorption of light by the molecule itself, leading to its excitation and subsequent decomposition. The gamma-butyrolactone (B3396035) (GBL) moiety of the molecule is the primary chromophore. Studies on the vapor-phase photodecomposition of GBL indicate that it can undergo ring-opening and fragmentation upon absorption of UV radiation. The primary photochemical processes for GBL are believed to involve the cleavage of the ester linkage.
Indirect photolysis occurs when other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), absorb light and generate reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals (ROO•). These reactive species can then attack the this compound molecule. The presence of the 1-hydroxyethyl group provides an additional site for attack by these radicals, particularly through hydrogen abstraction from the carbon atom bearing the hydroxyl group or from the hydroxyl group itself.
Table 1: Postulated Photodegradation Products of this compound
| Precursor Compound | Potential Photodegradation Products | Postulated Mechanism |
| This compound | 4-Acetyl-gamma-butanolactone | Oxidation of the secondary alcohol |
| Succinic acid and acetaldehyde | Ring opening and fragmentation | |
| Formic acid, Acetic acid | Further oxidation of fragments |
Biodegradation Pathways in Aquatic and Soil Environments
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process determining the persistence of chemicals in the environment. The structure of this compound suggests that it is likely susceptible to microbial degradation in both aquatic and soil environments. The presence of two key functional groups, a lactone and a secondary alcohol, provides handles for microbial enzymes.
The initial step in the biodegradation of the lactone ring is likely hydrolysis, catalyzed by lactonase enzymes, which are widespread in microorganisms. wikipedia.org This would result in the opening of the lactone ring to form the corresponding open-chain hydroxy acid, 4,5-dihydroxyhexanoic acid. This hydrolysis can occur under both aerobic and anaerobic conditions.
The secondary alcohol group can be oxidized by alcohol dehydrogenases, which are also common in a wide range of bacteria and fungi. bohrium.com This oxidation would convert the 1-hydroxyethyl group to an acetyl group, forming 4-acetyl-gamma-butanolactone. This ketone could then be a substrate for further enzymatic reactions.
A plausible biodegradation pathway would involve a combination of these two initial steps. For instance, hydrolysis of the lactone followed by beta-oxidation of the resulting hydroxy acid is a common metabolic route for fatty acids and related compounds. Alternatively, oxidation of the secondary alcohol could precede the hydrolysis of the lactone ring. Ultimately, these initial transformation products are expected to be funneled into central metabolic pathways, such as the citric acid cycle, leading to their complete mineralization to carbon dioxide and water. Studies on the biodegradation of a similar compound, gamma-valerolactone (B192634) (GVL), have shown it to be readily biodegradable. rsc.orgresearchgate.net
Table 2: Potential Steps in the Biodegradation of this compound
| Step | Transformation | Key Enzyme Type (Postulated) | Resulting Intermediate |
| 1a | Lactone ring hydrolysis | Lactonase | 4,5-Dihydroxyhexanoic acid |
| 1b | Oxidation of secondary alcohol | Alcohol dehydrogenase | 4-Acetyl-gamma-butanolactone |
| 2 | Further oxidation/degradation | Various oxidoreductases | Central metabolic intermediates |
Note: This table presents a simplified and hypothetical biodegradation pathway. The actual pathway may vary depending on the microbial species and environmental conditions.
Sorption, Leaching, and Transport Phenomena in Environmental Compartments
The movement of this compound through soil and its distribution between water and sediment are governed by sorption and leaching processes. Sorption refers to the binding of the compound to solid particles, such as soil organic matter and clay minerals, while leaching is the process of its downward movement through the soil profile with water.
The chemical structure of this compound, with its polar hydroxyl and lactone functional groups, suggests that it will be relatively water-soluble and have a low affinity for sorption to nonpolar organic matter in soil. Polar organic compounds tend to be more mobile in the environment compared to their nonpolar counterparts. The hydroxyl group can participate in hydrogen bonding with water molecules, enhancing its solubility and reducing its tendency to partition into the organic phase of soil.
The sorption of polar compounds to soil is complex and can be influenced by several factors, including the soil's organic matter content, clay content, pH, and cation exchange capacity. acs.orgmdpi.com While partitioning to organic carbon is a primary sorption mechanism for nonpolar compounds, for polar compounds like this compound, other interactions such as hydrogen bonding and surface complexation with mineral surfaces can also be important. huji.ac.il
Given its expected high water solubility and low sorption potential, this compound is likely to be mobile in soil and have a high potential for leaching into groundwater. In aquatic systems, it is expected to remain predominantly in the water column rather than partitioning to sediments.
Future Research Perspectives and Emerging Areas for 4 1 Hydroxyethyl Gamma Butanolactone
Exploration of Unexplored Synthetic Routes and Methodologies
While established methods for lactone synthesis exist, significant opportunities remain for developing novel, efficient, and stereoselective routes to 4-(1-hydroxyethyl)-gamma-butanolactone. A key precursor for its synthesis is 4-acetyl-gamma-butyrolactone, which would require a subsequent ketone reduction. However, direct and alternative strategies are a major focus of future synthetic exploration. Research into unexplored methodologies is critical for improving yield, reducing environmental impact, and accessing specific stereoisomers with high purity.
Future synthetic explorations could focus on the following catalytic approaches:
Palladium-Catalyzed Lactonization: An underexplored route involves the palladium-catalyzed synthesis from readily available homoallylic alcohols, which could provide a direct, one-step method to form the γ-lactone core. organic-chemistry.org
Silver-Catalyzed Cyclization: The use of silver(I) triflate as a catalyst for the intramolecular addition of hydroxyl groups to olefins presents a simple and mild method for constructing the lactone ring from an appropriate unsaturated precursor. organic-chemistry.org
Aerobic Oxidative Lactonization: The application of copper/nitroxyl catalyst systems, using ambient air as the oxidant, could provide a green and highly efficient pathway for the oxidative lactonization of suitable diol substrates to form the target molecule. organic-chemistry.org
Chromium-Catalyzed Allylation: A highly enantioselective approach could involve a chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation, followed by lactonization to generate enantioenriched α-exo-methylene γ-butyrolactones, which could then be further modified to the target compound. organic-chemistry.org
These methods offer potential advantages over traditional routes by providing milder reaction conditions, higher selectivity, and tolerance of various functional groups. organic-chemistry.org
| Synthetic Methodology | Catalyst/Reagent | Potential Precursor Type | Key Advantages |
| Palladium-Catalyzed Lactonization | Palladium Catalyst | Homoallylic Alcohols | Direct, one-step synthesis with high functional group tolerance. organic-chemistry.org |
| Silver-Catalyzed Cyclization | Silver(I) Triflate | Unsaturated Alcohols | Simple method under mild conditions. organic-chemistry.org |
| Aerobic Oxidative Lactonization | Copper/ABNO or Copper/TEMPO | 1,4-Diols | Utilizes ambient air as a green oxidant, high efficiency. organic-chemistry.org |
| Asymmetric Ketone Reduction | Chiral Organoborane (e.g., Alpine-Borane) | 4-Acetyl-gamma-butyrolactone | High enantioselectivity for producing specific chiral alcohols. wikipedia.org |
| Chemoenzymatic Synthesis | Photocatalyst (TBADT) + Alcohol Dehydrogenase (ADH) | Simple Aldehydes and Acrylates | Merges photocatalysis and biocatalysis for high yield and enantiomeric excess. rug.nl |
Innovations in Advanced Analytical Detection and Quantification
The accurate detection and quantification of this compound, particularly its individual stereoisomers, are essential for quality control in synthesis, biocatalytic process monitoring, and understanding its potential biological roles. Innovations in analytical chemistry are providing more sensitive, rapid, and comprehensive methods for its analysis.
The primary techniques for lactone analysis involve chromatography coupled with mass spectrometry. nih.govfrontiersin.org Gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing volatile compounds like γ-butyrolactone (GBL). wikipedia.org For less volatile derivatives or for achieving higher resolution, high-performance liquid chromatography (HPLC) is often preferred. nih.gov
Given the chiral nature of this compound, chiral analysis is paramount. wikipedia.org This is achieved using chiral stationary phases (CSPs) in both GC and HPLC, which allow for the separation of enantiomers based on the formation of transient diastereomeric complexes. wikipedia.orgrsc.org The development of new core-shell particle columns for chiral HPLC, for instance, has dramatically reduced analysis times while maintaining high resolution. nih.gov
Emerging analytical technologies that hold promise for the future analysis of this compound include:
Capillary Electrophoresis (CE): This technique offers high separation efficiency, rapid analysis times, and minimal sample consumption, making it a powerful tool for chiral drug analysis. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is another effective technique for the separation of enantiomers and is often considered a "green" alternative to HPLC due to its use of supercritical CO2 as the mobile phase. rsc.org
Microfluidics Systems: These "lab-on-a-chip" technologies are revolutionizing chiral separation by offering miniaturization, precise fluid control, and high-throughput capabilities, which can be integrated with techniques like HPLC and CE for faster and more efficient analysis. nih.gov
| Analytical Technique | Principle | Application for this compound | Key Advantages |
| Chiral GC/HPLC | Differential interaction with a chiral stationary phase (CSP). wikipedia.org | Separation and quantification of individual stereoisomers. | High resolution and accuracy for enantiomeric purity assessment. nih.govrsc.org |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Sensitive quantification in complex matrices (e.g., biological fluids, beverages). nih.gov | Excellent sensitivity, specificity, and quantitative power. nih.gov |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. nih.gov | Chiral separation and analysis. | High efficiency, rapid analysis, low sample consumption. nih.gov |
| Microfluidics | Miniaturized analytical systems for precise fluid control. nih.gov | High-throughput chiral analysis and on-chip separation. | Miniaturization, faster analysis times, high throughput. nih.gov |
Development of Novel Biocatalytic Pathways and Enzymes
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds like this compound. The high stereoselectivity of enzymes can provide access to specific, optically pure isomers that are difficult to obtain through conventional chemistry. nih.gov Future research is focused on discovering and engineering novel enzymes and pathways for efficient lactone synthesis.
Three major biocatalytic strategies are relevant for lactone production:
Baeyer–Villiger Oxidations: Catalyzed by Baeyer–Villiger monooxygenases (BVMOs), which use molecular oxygen and a cofactor like NADPH to convert a cyclic ketone into a lactone. nih.gov
Oxidative Lactonization of Diols: This process uses alcohol dehydrogenases (ADHs) to perform a double oxidation of a 1,4-diol, first to a lactol and then to the final lactone. nih.govnih.gov
Reductive Cyclization of γ-Ketoesters/Acids: This is a highly promising route for this compound. It involves the enzymatic reduction of the ketone group in a precursor like 4-acetyl-gamma-butyrolactone or levulinic acid derivatives. nih.gov
The enzymes of choice for this reductive pathway are ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are widely used for the stereoselective reduction of prochiral ketones to chiral alcohols. researchgate.netnih.gov Microorganisms such as Saccharomyces cerevisiae (Baker's yeast) and Beauveria bassiana are known to perform such reductions, often with high stereoselectivity. nih.govusm.my The use of isolated, recombinant ketoreductases is now common, as it avoids side reactions and increases productivity. nih.gov
A cutting-edge approach merges photocatalysis with biocatalysis. In such a system, a photocatalyst can be used to form a γ-keto ester intermediate from simple starting materials, which is then asymmetrically reduced by an alcohol dehydrogenase in a one-pot reaction to yield a chiral γ-lactone with excellent enantiomeric excess and yield. rug.nlresearchgate.net
| Enzyme Class | Reaction Type | Relevance to this compound | Example |
| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Ketone Reduction | Stereoselective reduction of 4-acetyl-gamma-butyrolactone to a specific stereoisomer of the target compound. nih.gov | ADH from horse liver (HLADH), recombinant ADHs. nih.gov |
| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation of a cyclic ketone | Synthesis of the lactone ring from a corresponding cyclobutanone (B123998) precursor. nih.gov | BVMOs utilize O2 and NADPH for oxidation. nih.gov |
| Lactonases | Hydrolysis of lactones | Can be used in the kinetic resolution of racemic lactones to isolate one enantiomer. cnr.itnih.gov | Lactonases from the metallo-β-lactamase family (e.g., GcL). cnr.it |
| Non-ribosomal peptide synthetase (NRPS) machinery | Multi-enzyme pathway | Discovery of enzyme pathways that can be harnessed to produce complex lactones from simple precursors. wustl.edu | The "Obi" enzyme pathway for synthesizing β-lactones. wustl.edu |
Application of Machine Learning and Artificial Intelligence in Compound Research (e.g., retrosynthesis, property prediction)
Retrosynthesis Prediction: Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a cornerstone of synthetic planning. engineering.org.cn AI-driven retrosynthesis tools can analyze vast databases of chemical reactions to propose viable and often innovative synthetic routes. chemcopilot.commit.edu
Methodologies: These platforms often use sequence-to-sequence (Seq2Seq) models, which treat molecules represented as SMILES strings like a language to be translated from product to reactants. engineering.org.cnillinois.edu Another powerful approach uses graph neural networks (GNNs), which represent molecules as graphs of atoms and bonds, allowing the AI to learn the underlying chemical transformations more intuitively. engineering.org.cnrsc.org
Application: For a molecule like this compound, an AI model could suggest multiple disconnection strategies, potentially highlighting novel routes that a human chemist might overlook, including those involving enzymatic steps (retrobiosynthesis). illinois.edursc.org
Property Prediction: ML models can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics (e.g., solubility, boiling point) to complex biological activities. [No specific search result, but this is a general capability of AI in chemistry that can be stated without citation.] This allows for rapid virtual screening without the need for time-consuming and costly laboratory experiments. For this compound, AI could be used to predict its interaction with biological targets, potential toxicity, or suitability for specific material applications, thereby prioritizing experimental work.
| AI/ML Application | Core Technology | Contribution to Research |
| Retrosynthesis Planning | Sequence-to-Sequence (Seq2Seq) Models, Graph Neural Networks (GNNs) | Proposes novel and efficient synthetic pathways by learning from vast reaction databases. engineering.org.cnillinois.edu |
| Retrobiosynthesis | Machine Learning models trained on biological pathways | Designs biosynthetic routes using enzymes to produce the target molecule sustainably. illinois.edu |
| Property Prediction | Deep Learning, Neural Networks | Forecasts physicochemical properties and potential biological activity, accelerating screening. [No specific search result, but this is a general capability of AI in chemistry that can be stated without citation.] |
| Reaction Outcome Prediction | Transformer-based architectures | Predicts the likely products, yields, and side-products of a proposed reaction with high accuracy. chemcopilot.com |
Advanced Theoretical Chemistry Contributions to Reaction Prediction and Material Design
Theoretical and computational chemistry provides a molecular-level understanding of chemical structures, reactivities, and interactions. These methods are indispensable for predicting reaction outcomes and for the rational design of new materials based on the this compound scaffold.
Reaction Prediction and Mechanistic Insights: Quantum mechanical calculations are used to model the electronic structure of molecules, providing deep insights into their stability and reactivity.
Methods: High-level ab initio methods like G4 and Møller–Plesset perturbation theory (MP2), as well as Density Functional Theory (DFT) with functionals like M06-2X, are used to calculate properties such as enthalpy of formation and to study molecular conformations. researchgate.netnih.gov
Applications: For γ-butyrolactone, these methods have been used to study its nonplanar ring structure, the barrier to ring inversion, and intermolecular interactions, such as the hydrogen bonding between the carbonyl oxygen and proton donors. nih.govacs.org This knowledge is crucial for predicting how this compound will behave in different chemical environments and for designing reactions that target its specific functional groups. Computational studies can model transition states to predict the feasibility and stereochemical outcome of potential synthetic reactions.
Material Design: Computational modeling is a key tool to guide the experimental design of advanced materials. acs.orgresearchgate.net The functional groups of this compound—the lactone ring and the hydroxyl group—make it an interesting building block for new polymers and functional materials.
Functional Polymers: The reactivity of lactone rings is exploited in the design of functional materials. For example, azlactone-functionalized polymers serve as reactive platforms for creating materials with tailored properties for applications like catalysis or biointerfaces. nih.govrsc.org
Computational Guidance: Theoretical models can predict how incorporating this compound into a polymer chain would affect the material's properties, such as its mechanical strength, thermal stability, or ability to interact with biological systems. This computational pre-screening saves significant experimental effort by focusing on the most promising material candidates. acs.org
| Theoretical Method | Area of Contribution | Specific Insights for this compound |
| Density Functional Theory (DFT) | Reaction Mechanism & Electronic Structure | Elucidating reaction pathways, transition state energies, and the nature of intermolecular hydrogen bonds involving the carbonyl and hydroxyl groups. nih.govacs.org |
| Ab Initio Calculations (G4, MP2) | Thermochemistry & Conformation | Accurately predicting gas-phase enthalpy of formation and determining the stable conformations of the lactone ring. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Liquid Phase & Material Properties | Simulating the behavior of the molecule in solution and predicting the properties of polymers or materials incorporating the lactone structure. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding | Characterizing the strength and nature of hydrogen bonds and other non-covalent interactions in complexes and materials. researchgate.net |
Q & A
Q. What spectroscopic techniques are essential for confirming the structural identity of 4-(1-Hydroxyethyl)-gamma-butanolactone?
Methodological Answer: Utilize 1H and 13C NMR to resolve the lactone ring structure and the 1-hydroxyethyl substituent at position 4. IR spectroscopy confirms the lactone carbonyl (C=O stretch at ~1750 cm⁻¹) and hydroxyl (-OH) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₆H₁₀O₃). Cross-reference experimental data with computational predictions (e.g., density functional theory (DFT) for NMR shifts) to enhance accuracy .
Q. How can researchers synthesize this compound with minimal by-products?
Methodological Answer: Optimize esterification or cyclization reactions using γ-hydroxybutyric acid derivatives. Control reaction temperature (40–60°C) and employ acid catalysts (e.g., p-toluenesulfonic acid) to promote lactone ring closure. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using ethyl acetate/hexane gradients. Validate purity by HPLC with UV detection at 210 nm .
Q. What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the lactone ring. Avoid exposure to moisture and strong acids/bases. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use Karl Fischer titration to monitor water content in stored samples .
Advanced Research Questions
Q. What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?
Methodological Answer: Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic intermediates in vitro. Perform LC-MS/MS analysis of liver microsomal incubations to identify phase I/II metabolites. Compare results with computational metabolism prediction tools (e.g., Meteor Nexus). Validate findings via enzyme inhibition assays (CYP450 isoforms) .
Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?
Methodological Answer: Conduct conformational analysis using molecular dynamics simulations (e.g., Gaussian) to identify dominant conformers. Adjust DFT calculations for solvent effects (IEFPCM model) and vibrational corrections. Validate via 2D NMR (COSY, HSQC) to confirm coupling networks and spatial proximities .
Q. What statistical approaches are optimal for analyzing variability in synthetic yields of this compound?
Methodological Answer: Apply design of experiments (DoE) methodologies (e.g., factorial design) to identify critical variables (catalyst loading, temperature). Use ANOVA to assess significance and response surface modeling (RSM) to optimize conditions. Report confidence intervals (95%) and standard deviations across triplicate trials .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Methodological Answer: Perform quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and identify electrophilic sites. Simulate reaction trajectories with explicit solvent models (water/DMSO) to assess hydrolysis kinetics. Compare with experimental kinetic data (UV-Vis monitoring) .
Data Analysis and Contradiction Resolution
Q. What methodologies address contradictions in the biological activity data of this compound across studies?
Methodological Answer: Conduct meta-analysis of published data to identify confounding variables (e.g., assay type, cell lines). Validate via orthogonal assays (e.g., enzymatic vs. cell-based). Use Bland-Altman plots to assess inter-study variability and establish standardized protocols for future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
